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Degradation Rate & Efficiency Comparison

Feature HaloPROTAC-E dTAG-13

Target System HaloTag7 fusion proteins [1] FKBP12F36V fusion proteins [2] [3]

Recruited E3
Ligase

VHL [1] CRBN (Cereblon) [2] [3]

DC50

(Potency)

3–10 nM (for SGK3 and VPS34) [1] ~1-10 nM (varies by target and cellular

context) [2] [3]

Dmax

(Efficacy)

~95% (for HaloTag-SGK3) [1] Varies by target; can achieve >90% [2] [3]

Kinetics
(Speed)

~50% degradation after 30 minutes;
maximal degradation at 48 hours [1]

Rapid degradation; ~50% degradation of

FKBP12F36V-Nluc in under 1 hour [2]

Key
Advantage

High selectivity; minimal off-target
degradation in proteomics studies [1]

Well-characterized, versatile system
effective in vitro and in vivo [2] [3]

A 2025 systematic comparison of degron technologies highlighted a critical practical difference: treatment

with 1 µM dTAG-13 was observed to substantially reduce cell proliferation in hiPSCs, whereas

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s529752?utm_src=pdf-body
https://www.smolecule.com/products/s529752?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6528276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295913/
https://www.nature.com/articles/s41467-020-18377-w
https://pmc.ncbi.nlm.nih.gov/articles/PMC6528276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295913/
https://www.nature.com/articles/s41467-020-18377-w
https://pmc.ncbi.nlm.nih.gov/articles/PMC6528276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295913/
https://www.nature.com/articles/s41467-020-18377-w
https://pmc.ncbi.nlm.nih.gov/articles/PMC6528276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295913/
https://www.nature.com/articles/s41467-020-18377-w
https://pmc.ncbi.nlm.nih.gov/articles/PMC6528276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6528276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295913/
https://www.nature.com/articles/s41467-020-18377-w
https://www.smolecule.com/products/s529752?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


HaloPROTAC-E's ligand (VPS34-IN1, used in its characterization) did not show this effect on proliferation

in its study [1] [4]. This suggests that dTAG-13's impact on cell health may need to be controlled for in

phenotypic assays.

Experimental Protocols for Comparison

To ensure the data you are comparing was generated under consistent conditions, here are the core

methodologies used in the key studies.

Protocol for HaloPROTAC-E Degradation Assay [1]

Cell Line Engineering: Use CRISPR/Cas9 to endogenously tag the protein of interest (e.g., SGK3 or

VPS34) with the HaloTag7 at its N- or C-terminus in HEK293 cells.
Treatment: Treat the knock-in cells with HaloPROTAC-E at various concentrations (e.g., from 1 nM

to 1 µM) for a time course (e.g., 30 minutes to 48 hours).
Assessment of Degradation:

Immunoblotting: Analyze whole-cell lysates with antibodies against the target protein to
determine degradation efficiency (Dmax) and potency (DC50).

Functional Assay: For SGK3, degradation can be confirmed by measuring downstream
phosphorylation of its substrate, NDRG1, via immunoblot.

Specificity Confirmation: Global proteomic analysis can be performed to verify that no other
proteins are significantly degraded.

Protocol for dTAG-13 Degradation Assay [2] [3]

System Setup: Express the protein of interest as a fusion with FKBP12F36V, either via transgene
expression or CRISPR-mediated knock-in.

Dual-Luciferase Reporter Assay: For quantitative potency assessment, a common method is to use

a construct expressing the FKBP12F36V fused to NanoLuciferase (Nluc) on a multicistronic mRNA

with a control firefly luciferase (Fluc). The Nluc/Fluc ratio provides a degradation measurement
independent of transcriptional effects.

Treatment and Analysis: Treat the engineered cells with a dose range of dTAG-13 (e.g., 1 nM to 1
µM) for a time course (e.g., 1 to 24 hours).

Measure luciferase activity to calculate DC50.
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Alternatively, use immunoblotting with an HA-tag on the Nluc fusion to visually confirm and

quantify degradation.

Control for Specificity: Use isogenic CRBN-deficient cells (CRBN-/-) to confirm that degradation is

dependent on the recruited E3 ligase.

Workflow for Targeted Protein Degradation

The following diagram illustrates the general experimental workflow for using these chemical degraders,

from system setup to validation.
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or Proteomics

Click to download full resolution via product page

Key Selection Insights

For Rapid, High-Efficiency Degradation of Endogenous Proteins: HaloPROTAC-E presents a

strong option with its exceptionally fast onset of action (50% degradation in 30 minutes) and high
potency (low nM range) demonstrated for endogenous targets like SGK3 and VPS34 [1].
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For a Well-Established, Versatile System with In Vivo Utility: dTAG-13 is an excellent choice. Its

system is highly versatile, has been successfully used to degrade a wide range of oncoproteins and
transcription factors, and has well-documented efficacy in mouse models [2] [3].

To Minimize Confounding Cellular Phenotypes: Be mindful that a 2025 study noted dTAG-13 at 1
µM could reduce cell proliferation in sensitive cell types like hiPSCs, independent of its degradation

effect [4]. This requires careful control design in functional studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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